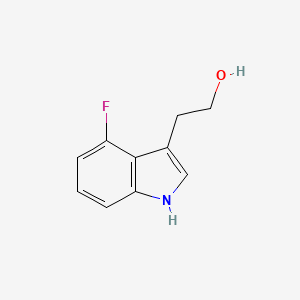1H-Indole-3-ethanol, 4-fluoro-
CAS No.: 1426062-23-8
Cat. No.: VC2956983
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1426062-23-8 |
|---|---|
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | 2-(4-fluoro-1H-indol-3-yl)ethanol |
| Standard InChI | InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 |
| Standard InChI Key | JJWBBNOXJATZEE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)CCO |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=CN2)CCO |
Introduction
Chemical Structure and Properties
1H-Indole-3-ethanol, 4-fluoro- (CAS: 1426062-23-8) is characterized by an indole core structure with a 2-hydroxyethyl group at the 3-position and a fluorine atom at the 4-position . The molecular scaffold consists of a benzene ring fused with a pyrrole ring (the indole nucleus), with specific substitutions that give this compound its unique properties.
Fundamental Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FNO |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 1426062-23-8 |
| Structure | Indole core with 2-hydroxyethyl at position 3 and fluorine at position 4 |
The presence of the fluorine atom at position 4 significantly influences the electronic properties and reactivity of the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, which can alter the nucleophilicity of the indole nitrogen and the reactivity of the hydroxyethyl side chain . The hydroxyethyl group at position 3 provides a handle for further functionalization, making this compound versatile for synthetic applications.
Synthesis Methods
The synthesis of 1H-Indole-3-ethanol, 4-fluoro- can be accomplished through various routes, with the most direct approach utilizing 4-fluoroindole as a key precursor.
Synthesis from 4-Fluoroindole
A documented synthetic pathway involves a two-step process starting from 4-fluoroindole (CAS: 387-43-9) :
Step 1: Reaction in diethyl ether under inert atmosphere using Schlenk technique (6 hours, 0-20°C)
Step 2: Reduction with lithium aluminium hydride in tetrahydrofuran (2 hours, 0-80°C) under inert atmosphere
This synthetic approach requires careful handling of air-sensitive reagents and controlled reaction conditions to achieve good yields and purity .
Synthesis of the Precursor: 4-Fluoroindole
The key precursor, 4-fluoroindole, can be synthesized through several methods:
One established procedure involves using 2-fluoro-6-nitrotoluene as the starting material. This undergoes condensation with DMF dimethylacetal (DMF-DMA) to form an intermediate compound, followed by reduction and cyclization to yield 4-fluoroindole . The specific reaction sequence is:
-
Condensation of 2-fluoro-6-nitrotoluene with DMF-DMA in DMF at 120°C for 18-24 hours
-
Catalytic hydrogenation of the resulting enamine using palladium on charcoal in methanol at room temperature
This process effectively constructs the indole ring system with the fluorine already positioned at carbon 4 .
Physical and Chemical Characteristics
While direct experimental data for 1H-Indole-3-ethanol, 4-fluoro- is limited in the available literature, we can make informed predictions based on structurally similar compounds.
The melting point of 1H-Indole-3-ethanol, 4-fluoro- would likely be different from that of 4-fluoroindole (30-32°C) due to the additional hydroxyethyl group, which would increase intermolecular hydrogen bonding.
Chemical Reactivity
The reactivity of 1H-Indole-3-ethanol, 4-fluoro- is influenced by three key structural features:
-
Indole NH Group: Acts as a weak acid and can participate in hydrogen bonding
-
Hydroxyethyl Group: Can undergo typical alcohol reactions (esterification, oxidation, etc.)
-
Fluorine at Position 4: Modifies electron distribution, affecting the reactivity of the aromatic system
The presence of fluorine at position 4 would likely enhance the compound's metabolic stability if used in biological systems, as fluorination often blocks metabolic degradation at susceptible positions .
Structural Comparison with Related Compounds
To better understand the unique characteristics of 1H-Indole-3-ethanol, 4-fluoro-, it is valuable to compare it with structurally related compounds.
Comparative Analysis
Significance of the 4-Fluoro Substitution
The 4-position fluorine substitution in 1H-Indole-3-ethanol, 4-fluoro- is particularly significant because:
-
It modifies the electron density of the indole system differently than other positional isomers
-
Position 4 is adjacent to the electron-rich pyrrole portion of the indole, creating interesting electronic effects
-
This substitution pattern is less common than 5- or 6-position substitutions in indole chemistry
-
The 4-position is less sterically hindered than the 7-position, potentially affecting reaction outcomes
Research Challenges and Future Directions
Further research on 1H-Indole-3-ethanol, 4-fluoro- could focus on several areas:
Synthetic Optimization
The current synthetic routes to 1H-Indole-3-ethanol, 4-fluoro- require specialized techniques and air-sensitive reagents . Development of more accessible and scalable synthesis methods would enhance the availability and utility of this compound.
Comprehensive Characterization
A complete characterization of the physical, spectroscopic, and chemical properties of 1H-Indole-3-ethanol, 4-fluoro- would be valuable for researchers interested in utilizing this compound.
Biological Evaluation
Assessment of potential biological activities, including receptor binding profiles, enzyme inhibition, and cellular effects would help determine if this compound has direct pharmaceutical applications or serves better as a synthetic intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume